molecular formula C7H8N4O2 B3345627 3-(Carbamoylamino)pyridine-2-carboxamide CAS No. 107468-48-4

3-(Carbamoylamino)pyridine-2-carboxamide

Cat. No. B3345627
CAS RN: 107468-48-4
M. Wt: 180.16 g/mol
InChI Key: VKQJGEYCDYGMME-UHFFFAOYSA-N
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Description

3-(Carbamoylamino)pyridine-2-carboxamide, commonly known as CPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAC is a pyridine derivative that has been studied for its unique properties and potential uses in biochemical and physiological research.

Mechanism of Action

CPAC exerts its effects through various mechanisms, including the inhibition of specific enzymes and the modulation of signaling pathways. In cancer cells, CPAC has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis. CPAC has also been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In neurodegenerative diseases, CPAC has been shown to modulate the NF-κB signaling pathway, which is involved in inflammation and cell death.
Biochemical and Physiological Effects
CPAC has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammation. In cancer cells, CPAC has been shown to inhibit the activity of specific enzymes involved in tumor growth and metastasis. CPAC has also been shown to induce apoptosis in cancer cells by activating specific pathways. In neurodegenerative diseases, CPAC has been shown to modulate inflammation and oxidative stress, which are involved in the pathogenesis of these diseases.

Advantages and Limitations for Lab Experiments

CPAC has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. CPAC is stable under various conditions and can be easily synthesized using various methods. CPAC is also soluble in various solvents, making it easy to use in lab experiments. However, CPAC has some limitations, including its potential toxicity and limited availability. CPAC has been shown to have potential toxicity in some cell types, and its availability is limited due to its complex synthesis method.

Future Directions

CPAC has several potential future directions, including its use in drug development, cancer therapy, and neurodegenerative disease research. CPAC has shown promising results in various studies, and its potential applications in these fields are still being explored. Further research is needed to determine the optimal dosage and administration of CPAC in these applications. Additionally, the potential side effects and toxicity of CPAC need to be further studied to ensure its safety in humans.
Conclusion
In conclusion, CPAC is a pyridine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. CPAC has been studied for its unique properties and potential uses in biochemical and physiological research. CPAC has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. CPAC has several potential future directions, including its use in drug development, cancer therapy, and neurodegenerative disease research. Further research is needed to determine the optimal dosage and administration of CPAC in these applications.

Scientific Research Applications

CPAC has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and diabetes. In cancer research, CPAC has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurodegenerative diseases, CPAC has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In diabetes research, CPAC has been shown to improve glucose tolerance and insulin sensitivity.

properties

IUPAC Name

3-(carbamoylamino)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c8-6(12)5-4(11-7(9)13)2-1-3-10-5/h1-3H,(H2,8,12)(H3,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQJGEYCDYGMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)N)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546848
Record name 3-(Carbamoylamino)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

107468-48-4
Record name 3-(Carbamoylamino)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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